

Technical Guide: Solubility Profile & Characterization of N-Butyl-2-chloroacetamide[1]

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Compound of Interest

Compound Name: *n*-Butyl-2-chloroacetamide

CAS No.: 5349-24-6

Cat. No.: B1266543

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CAS: 5349-24-6 | Formula: C₆H₁₂ClNO | MW: 149.62 g/mol [1]

Executive Summary

N-Butyl-2-chloroacetamide is a secondary amide intermediate used primarily in the synthesis of biologically active compounds (herbicides, pharmaceutical precursors) and as an alkylating agent in organic synthesis.[1][2][3][4][5] Unlike its highly water-soluble parent compound (2-chloroacetamide), the addition of the *n*-butyl chain significantly increases lipophilicity (LogP ~1.4), shifting its solubility profile from hydrophilic to moderately lipophilic.[1]

This guide provides predicted solubility ranges based on structure-property relationships (QSAR), comparative data with homologous amides, and a validated experimental protocol for precise determination in a laboratory setting.

Physicochemical Identity

Understanding the solid-state properties is a prerequisite for accurate solubility determination.

[1]

Property	Value / Description	Source/Note
Appearance	White to off-white solid	Sigma-Aldrich / BLD Pharm
Melting Point	Predicted: ~40–60 °C	In silico estimate based on N-isopropyl homologue (62°C)
Boiling Point	Predicted: ~260–270 °C	Decomposes before boiling at atm pressure
LogP (Octanol/Water)	1.40	PubChem (Computed)
Density	~1.06 – 1.10 g/cm ³	Estimated
Reactivity	Electrophilic (Alkylating agent)	Reacts with nucleophiles (amines, thiols)

Solubility Profile

Note: Specific experimental solubility values for CAS 5349-24-6 are not standard in public indices.[1] The values below are synthesized from QSAR models (EPI Suite™, EPA T.E.S.T.) and homologous series analysis.

Aqueous Solubility

The n-butyl chain introduces a hydrophobic domain that disrupts the hydrogen-bonding network with water, significantly reducing solubility compared to shorter-chain analogues.[1]

Solvent	Solubility Class	Predicted Range	Mechanism
Water (pH 7)	Sparingly Soluble	1,000 – 5,000 mg/L (1–5 g/L)	Polar head (amide) vs. Hydrophobic tail (butyl)
0.1 M HCl	Soluble	Increased	Protonation of amide nitrogen is negligible; solubility increase is minimal unless hydrolysis occurs.[1]
0.1 M NaOH	Unstable	N/A	Rapid Hydrolysis: Decomposes to chloroacetate and butylamine.[1]

Organic Solvent Solubility

The compound exhibits high solubility in polar aprotic and protic organic solvents, making them ideal for stock solution preparation.[1]

Solvent	Solubility	Application
DMSO	> 100 mg/mL	Preferred for biological assay stock solutions.[1]
Ethanol	> 50 mg/mL	Suitable for synthesis; may require warming.[1]
Dichloromethane	> 100 mg/mL	Excellent for extraction/work- up.[1]
Diethyl Ether	Moderate	Good for precipitation from more polar solvents.[1]

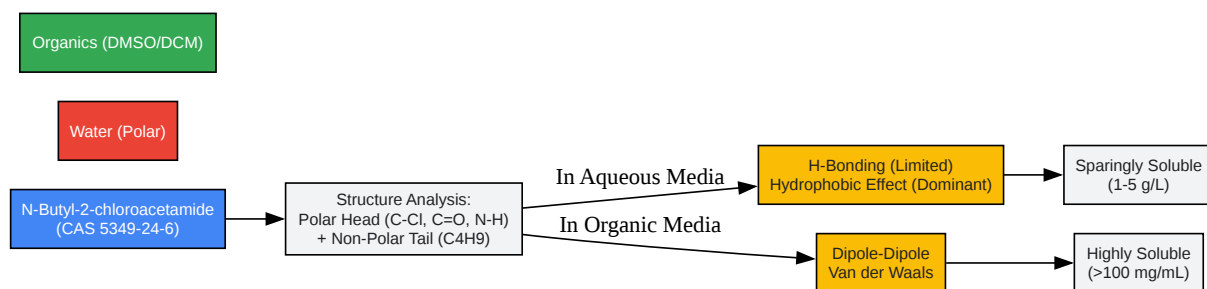
Homologous Series Analysis (Solubility Trend)

The following trend validates the predicted range for the n-butyl derivative by comparing it to chemically similar structures.

Compound	Alkyl Chain	LogP	Water Solubility (Est.)
2-Chloroacetamide	None (H)	-0.53	~90,000 mg/L (High)
N-Methyl-2-chloroacetamide	Methyl (C1)	-0.1	~100,000 mg/L (High)
N-Isopropyl-2-chloroacetamide	Isopropyl (C3)	0.8	~15,000 – 60,000 mg/L
N-Butyl-2-chloroacetamide	Butyl (C4)	1.4	~1,000 – 5,000 mg/L

Visualization of Solubility Logic

The following diagram illustrates the workflow for determining solubility and the structural logic governing the compound's behavior.



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Figure 1: Structure-Property Relationship governing the solubility profile of **N-Butyl-2-chloroacetamide**.

Experimental Protocol: Saturation Shake-Flask

Method

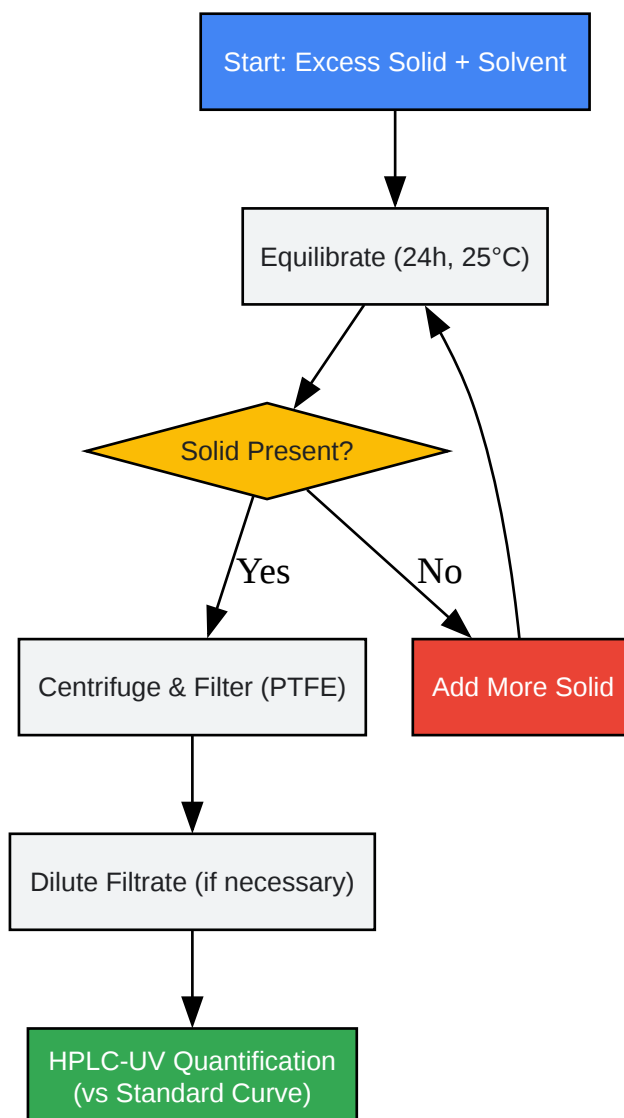
Objective: To determine the precise thermodynamic solubility of **N-Butyl-2-chloroacetamide** in a specific solvent system. This protocol is a self-validating system using HPLC quantification.[1]

Materials

- Analyte: **N-Butyl-2-chloroacetamide** (>97% purity).[1]
- Solvent: HPLC-grade Water (buffered to pH 7.4 if relevant for biological testing).
- Equipment: Orbital shaker, 0.45 μm PTFE syringe filters, HPLC system with UV detector.

Method Workflow

- Supersaturation: Add excess solid compound (~20 mg) to 2 mL of solvent in a glass vial.
- Equilibration: Seal and agitate at $25^{\circ}\text{C} \pm 1^{\circ}\text{C}$ for 24 hours (Orbital shaker at 200 rpm).
- Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid.[1]
- Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 μm PTFE filter (discard first 200 μL to saturate filter binding sites).[1]
- Quantification (HPLC-UV):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 μm).[1]
 - Mobile Phase: Isocratic 50:50 Acetonitrile:Water.[1]
 - Flow Rate: 1.0 mL/min.[1]
 - Detection: UV at 210 nm (Amide bond absorption).[1]
 - Calibration: Prepare a standard curve (0.1 – 1.0 mg/mL in Acetonitrile) to quantify the filtrate.



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Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Safety & Handling Implications

As an

-chloroacetamide, this compound is an alkylating agent.[1] Solubility affects its toxicity profile:

- Skin Permeability: The lipophilic butyl chain facilitates skin absorption.[1] Solutions in DMSO or Ethanol are highly penetrating and must be handled with double-gloving (Nitrile/Neoprene).[1]

- Hydrolysis Hazard: Do not store in basic aqueous solutions.[1] The release of Cl⁻ and formation of N-butylglycine derivatives can alter assay results.[1]
- Deactivation: Spills should be treated with a nucleophile solution (e.g., 10% aqueous ammonia or sodium thiosulfate) to displace the chloride and deactivate the electrophilic center.[1]

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- To cite this document: BenchChem. [Technical Guide: Solubility Profile & Characterization of N-Butyl-2-chloroacetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266543/docs#technical-guide-solubility-profile-characterization-of-n-butyl-2-chloroacetamide-1>]

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